Tiamulin-d10 Hydrochloride: A Technical Guide for Researchers
Tiamulin-d10 Hydrochloride: A Technical Guide for Researchers
CAS Number: 1322626-74-3
This technical guide provides an in-depth overview of Tiamulin-d10 Hydrochloride, a deuterated analog of the pleuromutilin antibiotic Tiamulin. Designed for researchers, scientists, and drug development professionals, this document outlines the compound's key chemical properties, provides detailed experimental protocols for its use as an internal standard in analytical methods, and illustrates its mechanism of action through a signaling pathway diagram.
Core Data Presentation
The quantitative data for Tiamulin-d10 Hydrochloride is summarized in the table below, offering a clear and structured reference for laboratory use.
| Property | Value | Reference |
| CAS Number | 1322626-74-3 | N/A |
| Molecular Formula | C₂₈H₃₈D₁₀ClNO₄S | N/A |
| Molecular Weight | 540.26 g/mol | N/A |
| Purity | >95% (HPLC) | N/A |
| Solubility | Soluble in Ethanol and Methanol | N/A |
| Storage Temperature | +4°C | N/A |
| Appearance | Pale Yellow to Beige Solid | N/A |
Experimental Protocols
Tiamulin-d10 Hydrochloride is primarily utilized as an internal standard (IS) in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays for the quantification of Tiamulin in various biological matrices. Its use significantly improves the accuracy and precision of the analytical method by correcting for variations during sample preparation and analysis.
Preparation of Tiamulin-d10 Hydrochloride Internal Standard Stock and Working Solutions
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Stock Solution (1 mg/mL):
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Accurately weigh 1 mg of Tiamulin-d10 Hydrochloride.
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Dissolve in 1 mL of methanol.
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Vortex to ensure complete dissolution.
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Store at -20°C in an amber vial.
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Working Solution (e.g., 1 µg/mL):
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Perform a serial dilution of the stock solution with methanol or an appropriate solvent to achieve the desired concentration.
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The final concentration of the working solution should be optimized based on the expected concentration range of the analyte (Tiamulin) in the samples.
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Sample Preparation for LC-MS/MS Analysis of Tiamulin in Biological Matrices (e.g., Plasma, Tissue)
This protocol provides a general guideline; specific matrix effects may require further optimization.
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Sample Aliquoting:
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Aliquot a known volume or weight of the biological sample (e.g., 100 µL of plasma or 100 mg of homogenized tissue) into a clean microcentrifuge tube.
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Internal Standard Spiking:
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Add a small, precise volume of the Tiamulin-d10 Hydrochloride working solution to each sample, calibration standard, and quality control sample. This ensures that the IS is present at a consistent concentration across all samples.
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Protein Precipitation/Extraction:
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Add an appropriate volume of a protein precipitation solvent (e.g., acetonitrile or methanol, often containing 0.1% formic acid to improve ionization) to the sample. A common ratio is 3:1 (solvent:sample).
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Vortex vigorously for 1-2 minutes to ensure thorough mixing and protein precipitation.
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Centrifugation:
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Centrifuge the samples at a high speed (e.g., >10,000 x g) for 10-15 minutes at 4°C to pellet the precipitated proteins and other cellular debris.
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Supernatant Transfer:
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Carefully transfer the supernatant to a clean tube or a 96-well plate, being cautious not to disturb the pellet.
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Evaporation and Reconstitution (Optional but Recommended):
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For increased sensitivity, the supernatant can be evaporated to dryness under a gentle stream of nitrogen.
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Reconstitute the dried extract in a small, known volume of the mobile phase starting condition (e.g., 100 µL of 90:10 water:acetonitrile with 0.1% formic acid). This step helps to concentrate the analyte and ensures compatibility with the LC system.
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Final Centrifugation/Filtration:
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Centrifuge the reconstituted samples again to remove any remaining particulates.
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Alternatively, filter the samples through a 0.22 µm syringe filter.
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LC-MS/MS Analysis:
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Transfer the final extract to an autosampler vial for injection into the LC-MS/MS system.
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Data Analysis for Quantification
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The concentration of Tiamulin in the unknown samples is determined by calculating the peak area ratio of the analyte to the internal standard (Tiamulin/Tiamulin-d10 Hydrochloride).
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A calibration curve is constructed by plotting the peak area ratios of the calibration standards against their known concentrations.
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The concentration of Tiamulin in the unknown samples is then interpolated from this calibration curve.
Mandatory Visualizations
Mechanism of Action: Inhibition of Bacterial Protein Synthesis
Tiamulin exerts its antibacterial effect by inhibiting protein synthesis in susceptible bacteria.[1] It specifically targets the 50S subunit of the bacterial ribosome.[1] The drug binds to the peptidyl transferase center (PTC), a critical region responsible for peptide bond formation.[1] By occupying this site, Tiamulin prevents the proper positioning of the aminoacyl-tRNA, thereby halting the elongation of the polypeptide chain and ultimately inhibiting bacterial growth.[1]
